REACTION_CXSMILES
|
[CH:1]([O:4][C:5](=[O:14])[C:6]1[CH:11]=[C:10]([Cl:12])[C:9](Cl)=[N:8][CH:7]=1)([CH3:3])[CH3:2].[CH2:15]([NH:17][CH3:18])[CH3:16]>CC(=O)OCC>[CH:1]([O:4][C:5](=[O:14])[C:6]1[CH:11]=[C:10]([Cl:12])[C:9]([N:17]([CH2:15][CH3:16])[CH3:18])=[N:8][CH:7]=1)([CH3:3])[CH3:2]
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Name
|
|
Quantity
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4.76 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C1=CN=C(C(=C1)Cl)Cl)=O
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Name
|
|
Quantity
|
6.88 g
|
Type
|
reactant
|
Smiles
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C(C)NC
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Name
|
|
Quantity
|
300 mL
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Type
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solvent
|
Smiles
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CC(OCC)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
105 °C
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Type
|
CUSTOM
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Details
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is stirred in a sealed vessel at 105° C. for 72 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The mixture is cooled to rt
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Type
|
WASH
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Details
|
washed with sat. aq. NaHCO3-solution (3×10 mL)
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Type
|
EXTRACTION
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Details
|
extract
|
Type
|
DRY_WITH_MATERIAL
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Details
|
is dried over MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C1=CN=C(C(=C1)Cl)N(C)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |